

Application of Quizartinib-Based PROTACs in FLT3-ITD Positive Leukemia Cells

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Compound of Interest

Compound Name: Desmorpholinyl Quizartinib-PEG2-COOH

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (FLT3-ITD).[1] This mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[1]

Quizartinib is a potent second-generation FLT3 inhibitor that has demonstrated clinical efficacy in treating FLT3-ITD positive AML.[1][2][3][4] It functions by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways such as STAT5, MAPK, and AKT.[5] However, the efficacy of small molecule inhibitors can be limited by the development of drug resistance.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of inhibiting the target protein, hijacks the cell's natural ubiquitin-proteasome system to induce its degradation.[5] A Quizartinib-based PROTAC is a heterobifunctional molecule comprising a Quizartinib moiety to bind to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin

ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).^[5] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the FLT3 protein, offering a potential strategy to overcome inhibitor resistance and provide a more sustained therapeutic effect.^[5]

This document provides detailed application notes and protocols for the evaluation of Quizartinib-based PROTACs in FLT3-ITD positive leukemia cells.

Principle of the Technology

The core of PROTAC technology is the induced proximity of a target protein to an E3 ubiquitin ligase. The Quizartinib-based PROTAC acts as a molecular bridge, forming a ternary complex with the FLT3-ITD protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the FLT3 protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the FLT3 protein. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of Quizartinib and representative Quizartinib-based PROTACs in FLT3-ITD positive AML cell lines.

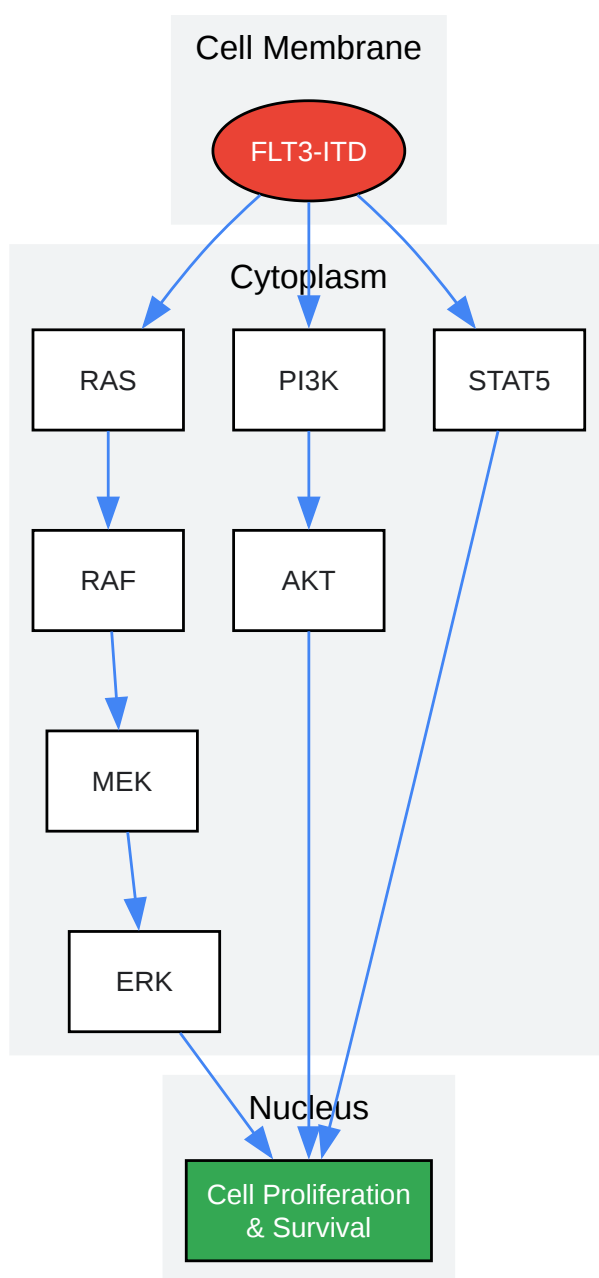
Table 1: In Vitro Anti-proliferative Activity

Compound	E3 Ligase Recruited	Cell Line	Mutation Status	IC50 (nM)
Quizartinib	N/A	MV4-11	FLT3-ITD	0.4 - 0.56 ^{[5][6]}
Quizartinib	N/A	MOLM-14	FLT3-ITD	Not specified
Quizartinib-VHL PROTAC	VHL	Not specified	Not specified	36 ± 3 ^[5]

Table 2: In Vitro FLT3 Degradation

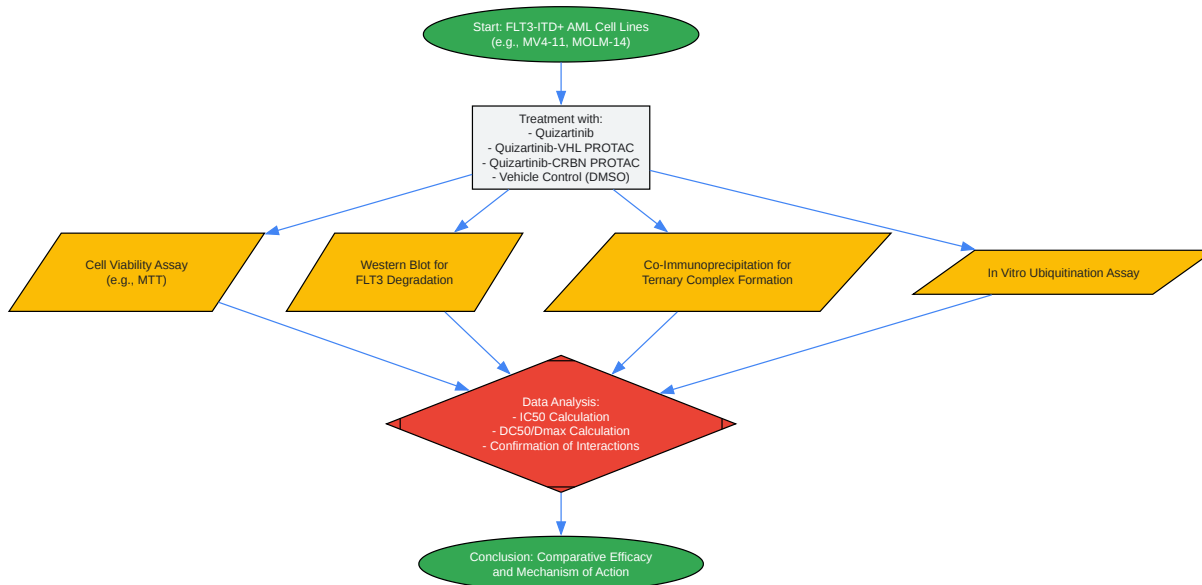
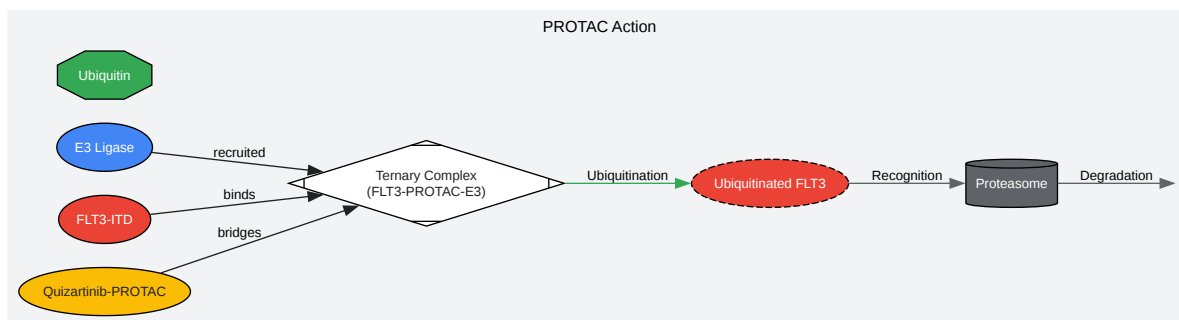
Compound	E3 Ligase Recruited	Cell Line	Mutation Status	DC50 (nM)	Dmax (%)
Quizartinib-VHL PROTAC	VHL	MV4-11	FLT3-ITD	Not specified	~60% in xenograft model[5]
Quizartinib-CRBN PROTAC (TL12-186)	CRBN	MOLM-14	FLT3-ITD	Not specified	>25% degradation of 14 out of 7559 proteins

Mandatory Visualizations



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Caption: Constitutively active FLT3-ITD signaling pathway in AML.



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References

- 1. benchchem.com [benchchem.com]
- 2. EHA 2018 | Quizartinib prolonged survival in patients with FLT3-ITD RR AML – data from the phase III QuANTUM-R study [aml-hub.com]
- 3. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 4. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
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